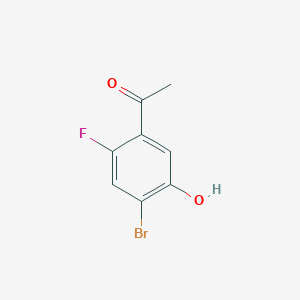
4'-Bromo-2'-fluoro-5'-hydroxyacetophenone
Vue d'ensemble
Description
4'-Bromo-2'-fluoro-5'-hydroxyacetophenone is an organic compound with the molecular formula C8H6BrFO2. It is a derivative of acetophenone, featuring bromine, fluorine, and hydroxyl functional groups on the aromatic ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4'-Bromo-2'-fluoro-5'-hydroxyacetophenone can be synthesized through several methods. One common approach involves the bromination and fluorination of 2-hydroxyacetophenone. The reaction typically proceeds under controlled conditions using bromine and a fluorinating agent such as Selectfluor. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure selective substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
4'-Bromo-2'-fluoro-5'-hydroxyacetophenone undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine and fluorine atoms on the aromatic ring make it susceptible to further substitution reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the carbonyl group can be reduced back to a hydroxyl group.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like bromine, chlorine, or nitrating agents in the presence of a Lewis acid catalyst.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Nucleophilic Substitution: Reagents like sodium methoxide or potassium cyanide.
Major Products
Substitution Products: Depending on the substituent introduced, products may include various halogenated or nitrated derivatives.
Oxidation Products: Conversion of the hydroxyl group to a carbonyl group results in compounds like 1-(4-Bromo-2-fluoro-5-oxophenyl)ethanone.
Reduction Products: Reduction of the carbonyl group back to a hydroxyl group.
Applications De Recherche Scientifique
4'-Bromo-2'-fluoro-5'-hydroxyacetophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 4'-Bromo-2'-fluoro-5'-hydroxyacetophenone exerts its effects depends on its interaction with molecular targets. The compound’s electrophilic nature allows it to interact with nucleophilic sites on biomolecules, potentially inhibiting enzymes or disrupting cellular processes. The specific pathways involved would depend on the biological context and the nature of the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Bromo-2-hydroxyphenyl)ethanone: Lacks the fluorine atom, which may affect its reactivity and biological activity.
1-(4-Fluoro-2-hydroxyphenyl)ethanone: Lacks the bromine atom, which may influence its chemical properties and applications.
1-(4-Bromo-5-fluoro-2-hydroxyphenyl)ethanone:
Uniqueness
4'-Bromo-2'-fluoro-5'-hydroxyacetophenone is unique due to the presence of both bromine and fluorine atoms on the aromatic ring, along with a hydroxyl group. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .
Propriétés
IUPAC Name |
1-(4-bromo-2-fluoro-5-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-4(11)5-2-8(12)6(9)3-7(5)10/h2-3,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPUPBLIPSXWJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1F)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















